molecular formula C49H89N2O13P B11935739 Dspe-nhs

Dspe-nhs

Cat. No.: B11935739
M. Wt: 945.2 g/mol
InChI Key: WTEHXKGZZJYCSX-VZUYHUTRSA-N
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Description

1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-hydroxysuccinimide (DSPE-NHS) is a biologically active phospholipid molecule. It is widely used in the field of nanotechnology and drug delivery due to its ability to form stable liposomes and micelles. The compound consists of a hydrophobic DSPE tail and a hydrophilic NHS head, making it an ideal candidate for creating amphiphilic structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

DSPE-NHS is synthesized by reacting 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified using column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its chemical structure and purity.

Chemical Reactions Analysis

Types of Reactions

DSPE-NHS primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds. This reaction is commonly used to conjugate this compound with proteins, peptides, and other biomolecules.

Common Reagents and Conditions

The reaction between this compound and primary amines typically occurs in a buffered aqueous solution at a pH range of 7-9. Common reagents include triethylamine and dimethylformamide (DMF). The reaction is usually carried out at room temperature for several hours .

Major Products

The major product of the reaction between this compound and a primary amine is a DSPE-conjugated biomolecule. This product retains the amphiphilic properties of DSPE, making it suitable for forming liposomes and other nanostructures .

Scientific Research Applications

DSPE-NHS has a wide range of applications in scientific research:

    Chemistry: It is used to create functionalized liposomes for drug delivery and imaging applications.

    Biology: this compound is employed in the conjugation of biomolecules, such as antibodies and peptides, to liposomes for targeted delivery.

    Medicine: In the medical field, this compound is used to develop liposomal formulations for the delivery of chemotherapeutic agents and other drugs.

    Industry: this compound is utilized in the production of nanocarriers for various industrial applications, including cosmetics and food technology.

Mechanism of Action

The mechanism of action of DSPE-NHS involves the formation of stable amide bonds with primary amines. This reaction allows this compound to conjugate with various biomolecules, enhancing their stability and solubility. The amphiphilic nature of this compound enables it to form liposomes and micelles, which can encapsulate hydrophobic drugs and improve their bioavailability .

Comparison with Similar Compounds

Similar Compounds

    1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol (DSPE-PEG): Similar to DSPE-NHS, DSPE-PEG is used to create liposomes and micelles.

    1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-maleimide (DSPE-Mal): This compound contains a maleimide group, which reacts with thiol groups instead of primary amines.

Uniqueness

This compound is unique due to its reactive NHS ester group, which allows for efficient conjugation with primary amines. This property makes it highly versatile for creating functionalized liposomes and nanocarriers for targeted drug delivery and imaging applications .

Properties

Molecular Formula

C49H89N2O13P

Molecular Weight

945.2 g/mol

IUPAC Name

[(2R)-3-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C49H89N2O13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-47(55)60-41-43(63-48(56)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)42-62-65(58,59)61-40-39-50-44(52)35-38-49(57)64-51-45(53)36-37-46(51)54/h43H,3-42H2,1-2H3,(H,50,52)(H,58,59)/t43-/m1/s1

InChI Key

WTEHXKGZZJYCSX-VZUYHUTRSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCC(=O)ON1C(=O)CCC1=O)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCC(=O)ON1C(=O)CCC1=O)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

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